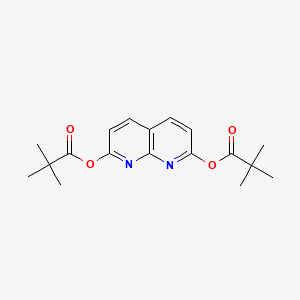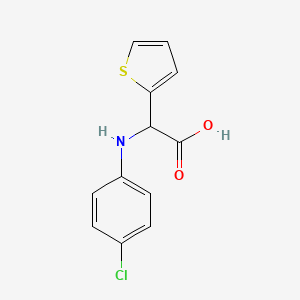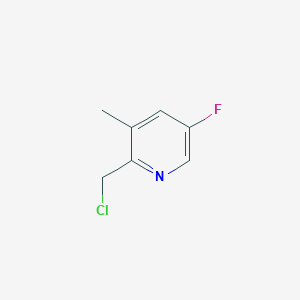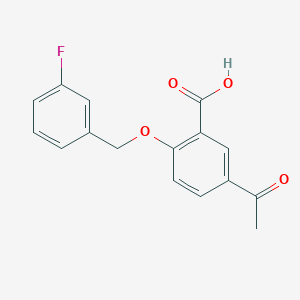
5-Acetyl-2-((3-fluorobenzyl)oxy)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Acetyl-2-((3-fluorobenzyl)oxy)benzoic acid is an organic compound with the molecular formula C16H13FO4 and a molecular weight of 288.27 g/mol . This compound is characterized by the presence of an acetyl group, a fluorobenzyl ether, and a benzoic acid moiety. It is primarily used in research and development settings, particularly in the fields of chemistry and pharmaceuticals.
Métodos De Preparación
The synthesis of 5-Acetyl-2-((3-fluorobenzyl)oxy)benzoic acid typically involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-acetylsalicylic acid and 3-fluorobenzyl alcohol.
Reaction Conditions: The reaction conditions often involve the use of a base (e.g., potassium carbonate) and a solvent (e.g., dimethylformamide) to facilitate the nucleophilic substitution reaction.
Synthetic Route: The 3-fluorobenzyl alcohol is reacted with 5-acetylsalicylic acid under reflux conditions to form the desired product.
Industrial Production: Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
5-Acetyl-2-((3-fluorobenzyl)oxy)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions.
Major Products: The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
5-Acetyl-2-((3-fluorobenzyl)oxy)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reference standard in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Mecanismo De Acción
The mechanism of action of 5-Acetyl-2-((3-fluorobenzyl)oxy)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The acetyl group can participate in acetylation reactions, while the fluorobenzyl ether can enhance the compound’s lipophilicity and binding affinity to target proteins . The pathways involved may include inhibition of specific enzymes or modulation of receptor activity.
Comparación Con Compuestos Similares
5-Acetyl-2-((3-fluorobenzyl)oxy)benzoic acid can be compared with similar compounds such as:
5-Acetylsalicylic Acid: Lacks the fluorobenzyl ether group, making it less lipophilic.
3-Fluorobenzoic Acid: Lacks the acetyl and benzyloxy groups, resulting in different chemical properties.
2-Acetylbenzoic Acid: Similar structure but without the fluorobenzyl ether, affecting its reactivity and applications.
Propiedades
Fórmula molecular |
C16H13FO4 |
|---|---|
Peso molecular |
288.27 g/mol |
Nombre IUPAC |
5-acetyl-2-[(3-fluorophenyl)methoxy]benzoic acid |
InChI |
InChI=1S/C16H13FO4/c1-10(18)12-5-6-15(14(8-12)16(19)20)21-9-11-3-2-4-13(17)7-11/h2-8H,9H2,1H3,(H,19,20) |
Clave InChI |
GVVXAFLSMJWQHC-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC(=C(C=C1)OCC2=CC(=CC=C2)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


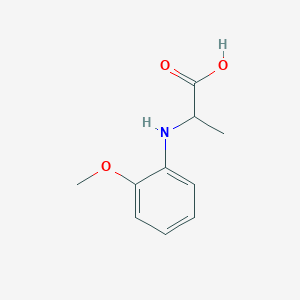
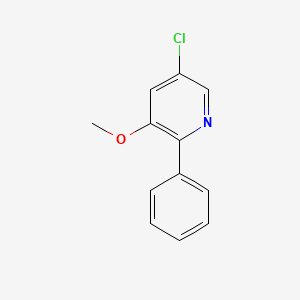

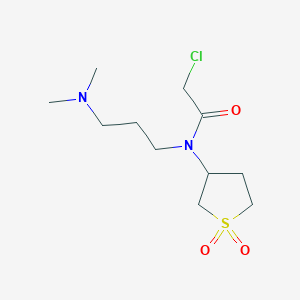

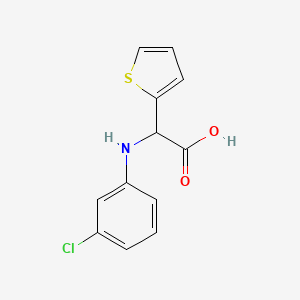

![6-Chloro-2-(4-methoxyphenyl)oxazolo[5,4-b]pyridine](/img/structure/B13000376.png)
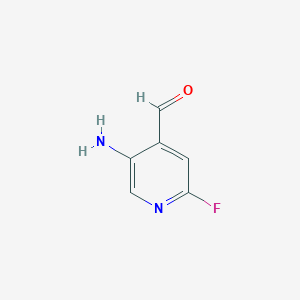
![2-Chloro-4-methyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B13000384.png)
